molecular formula C23H20N4O4 B2961542 N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1251579-56-2

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide

Cat. No.: B2961542
CAS No.: 1251579-56-2
M. Wt: 416.437
InChI Key: ZOABRPQURVAHER-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of oncology. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolo[3,2-d]pyrimidine core, making it a promising candidate for various biological activities.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit mitochondrial membrane potential, which is crucial in glucose-starved tumor cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may interact with enzymes involved in energy metabolism .

Cellular Effects

This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of mitochondrial membrane potential . This inhibition is crucial for the survival of glucose-starved cells, suggesting that this compound may have potential antitumor activity for the treatment of glucose-starved tumors .

Temporal Effects in Laboratory Settings

Its ability to inhibit mitochondrial membrane potential suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its ability to inhibit mitochondrial membrane potential suggests that it may interact with enzymes involved in energy metabolism .

Subcellular Localization

Its ability to inhibit mitochondrial membrane potential suggests that it may be localized in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrrolo[3,2-d]pyrimidine moieties, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bonds . The reaction conditions often include the use of bases like cesium carbonate and solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as ethanol or dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer cell survival. This makes it a versatile compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-26-13-24-21-17(15-6-4-3-5-7-15)11-27(22(21)23(26)29)12-20(28)25-16-8-9-18-19(10-16)31-14-30-18/h3-11,13H,2,12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOABRPQURVAHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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